molecular formula C5H9NO4 B8769394 2-[(Methoxycarbonyl)amino]propanoic acid

2-[(Methoxycarbonyl)amino]propanoic acid

Cat. No.: B8769394
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thematic Importance of Protected Amino Acid Derivatives in Organic Synthesis

The synthesis of complex organic molecules, particularly peptides and proteins, necessitates a strategic approach to manage the reactivity of various functional groups. Amino acids, the fundamental units of peptides, possess at least two reactive sites: an amino group (-NH2) and a carboxylic acid group (-COOH). mzcloud.org In the absence of protection, the uncontrolled reaction between these groups would lead to a chaotic mixture of products, making the synthesis of a specific peptide sequence impossible. masterorganicchemistry.com

Protected amino acid derivatives are therefore indispensable tools in the organic chemist's arsenal. organic-chemistry.org By temporarily masking one functional group, chemists can direct the reaction to occur at a specific site. masterorganicchemistry.com This principle of selective protection and deprotection is the cornerstone of modern peptide synthesis, enabling the construction of complex polypeptide chains with precisely defined sequences. spectrabase.com The use of these derivatives prevents undesirable side reactions, such as self-polymerization of the amino acid, and ensures that the peptide bond forms in the intended manner. mzcloud.org

Historical Trajectory and Foundational Contributions of 2-[(Methoxycarbonyl)amino]propanoic acid Research

The development of protecting groups for amines has a rich history, deeply intertwined with the evolution of peptide chemistry. The foundational work on carbamate (B1207046) protecting groups can be traced back to the early 20th century. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a landmark achievement that revolutionized peptide synthesis. masterorganicchemistry.com This pioneering work established the utility of carbamates as effective and reliable protecting groups for amines.

While the benzyloxycarbonyl and later the tert-butoxycarbonyl (Boc) groups became more prominent, the conceptual framework they established paved the way for the development and use of other carbamate protecting groups, including the simpler methoxycarbonyl group. Research into various N-protected amino acids, including N-methoxycarbonyl derivatives, has been driven by the continuous need for new building blocks with diverse properties for the synthesis of novel peptides and other complex organic molecules. Although specific foundational papers solely dedicated to this compound are not as widely cited as those for Boc or Fmoc derivatives, its use is a direct extension of the fundamental principles established by the pioneers of peptide chemistry. The ongoing exploration of different protecting groups reflects the dynamic nature of organic synthesis, where chemists constantly seek to refine and expand their toolkit for constructing complex molecular architectures.

Below is a comparative table of common amine protecting groups used in peptide synthesis.

Protecting GroupAbbreviationCleavage Conditions
MethoxycarbonylMocAcidic or other specific conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA)
BenzyloxycarbonylCbz or ZCatalytic hydrogenation
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

2-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)

InChI Key

JAFZODJINWJNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Methoxycarbonyl Amino Propanoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation and reduction reactions.

Esterification: The carboxylic acid of 2-[(Methoxycarbonyl)amino]propanoic acid can be readily converted to its corresponding esters. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. For more sensitive substrates or to avoid harsh acidic conditions that might risk racemization, milder methods are preferred. One common approach involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). However, it is important to note that the use of carbodiimide/DMAP can sometimes lead to racemization, especially with aspartic and glutamic acid derivatives acs.org. Another efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to produce amino acid methyl esters in good to excellent yields with minimal racemization nih.gov.

Amidation: The formation of an amide bond from the carboxylic acid of this compound is a fundamental transformation in peptide synthesis and the creation of other complex molecules. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides (e.g., EDC·HCl), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU) researchgate.netluxembourg-bio.com. The choice of coupling reagent and reaction conditions is critical to suppress side reactions, particularly racemization nih.gov. For instance, the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to minimize the loss of stereochemical purity luxembourg-bio.com. The use of borate esters, such as B(OCH2CF3)3, has also been reported for the direct amidation of unprotected amino acids rsc.org.

Table 1: Common Reagents for Esterification and Amidation of N-Protected Amino Acids
TransformationReagent/SystemKey Features
EsterificationAlcohol/Acid CatalystClassical method, can be harsh.
EsterificationAlcohol/DCC/DMAPMilder conditions, risk of racemization. acs.org
EsterificationMethanol/TMSClEfficient, minimal racemization. nih.gov
AmidationCarbodiimides (EDC, DCC) + Additive (HOBt, HOAt)Widely used, additives suppress racemization. luxembourg-bio.com
AmidationPhosphonium/Uronium Salts (BOP, HBTU)Highly efficient coupling reagents. luxembourg-bio.com
AmidationB(OCH2CF3)3Direct amidation of unprotected amino acids. rsc.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant transformation that can lead to the corresponding N-protected amine. While the direct decarboxylation of simple carboxylic acids requires harsh conditions, N-protected amino acids can undergo decarboxylation under milder conditions, often through radical-mediated pathways. Photoredox catalysis has emerged as a powerful tool for the decarboxylation of N-protected amino acids, allowing for the generation of α-amino radicals which can then participate in various C-C and C-heteroatom bond-forming reactions.

Reduction: The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (S)-2-[(methoxycarbonyl)amino]propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) can achieve this transformation, but they are often unselective. A milder and more common approach involves the activation of the carboxylic acid, for example, as a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (NaBH4) in water at room temperature core.ac.uk. This method generally proceeds with good yields and minimal racemization core.ac.uk. Another effective method for the reduction of N-protected amino acids is the use of sodium borohydride in the presence of iodine in tetrahydrofuran nih.govstackexchange.com.

Table 2: Reagents for Decarboxylation and Reduction of N-Protected Amino Acids
TransformationReagent/SystemProduct
DecarboxylationPhotoredox CatalysisN-protected amine
ReductionLiAlH4N-protected amino alcohol
ReductionEthyl chloroformate / NaBH4N-protected amino alcohol core.ac.uk
ReductionNaBH4 / I2N-protected amino alcohol nih.govstackexchange.com

Reactivity of the Methoxycarbonyl-Protected Amine Moiety

The methoxycarbonyl group serves as a protecting group for the amine functionality, preventing its participation in unwanted side reactions. However, this group can be selectively removed or further functionalized when desired.

The removal of the methoxycarbonyl protecting group to liberate the free amine is a crucial step in many synthetic sequences. This can be accomplished under both acidic and basic conditions.

Acidic Deprotection: Treatment with strong acids, such as hydrogen bromide in acetic acid, can cleave the carbamate (B1207046) linkage. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the formation of methyl bromide, carbon dioxide, and the protonated amine. It should be noted that strong acidic conditions can lead to racemization in some N-methylamino acid derivatives cdnsciencepub.com.

Basic Deprotection (Saponification): The methoxycarbonyl group can also be removed by hydrolysis under basic conditions, typically using aqueous sodium hydroxide or potassium hydroxide. The mechanism involves nucleophilic attack of the hydroxide ion at the carbonyl carbon of the carbamate, leading to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine. However, saponification of N-protected amino acid esters can be prone to causing racemization, particularly for N-methylated amino acids cdnsciencepub.com.

While the nitrogen atom in the methoxycarbonyl group is generally less nucleophilic than a free amine, it can still undergo further functionalization under specific conditions.

N-Alkylation: N-alkylation of N-alkoxycarbonyl protected amino acids can be challenging. However, methods have been developed for the N-methylation of N-protected amino acids. For example, N-tosyl protected amino acids can be methylated using methyl iodide and sodium hydroxide cdnsciencepub.com. Another approach involves the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent.

N-Acylation: The nitrogen of the carbamate can be acylated to form an N-acyl-N-alkoxycarbonylamino acid derivative. This reaction typically requires activation of the acylating agent, for example, by converting a carboxylic acid to its acid chloride.

Stereochemical Control and Purity Maintenance During Transformations

Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance when working with this compound. Racemization can occur under various reaction conditions, particularly those involving strong bases or high temperatures.

The primary mechanism for racemization of N-protected amino acids involves the formation of a planar enolate or an oxazolone intermediate upon deprotonation of the α-proton. The acidity of this proton is increased by the electron-withdrawing nature of the adjacent carbonyl group of the carboxylic acid derivative.

Strategies to Minimize Racemization:

Choice of Coupling Reagents: In amidation reactions, the use of coupling reagents that minimize the formation of highly activated intermediates and the presence of additives like HOBt or HOAt are crucial for suppressing racemization luxembourg-bio.com.

Reaction Conditions: Performing reactions at low temperatures and avoiding prolonged exposure to strong bases can significantly reduce the risk of racemization. For instance, in aminolysis of activated esters, using a weaker base and a shorter reaction time can minimize epimerization nih.gov.

Protecting Group Effects: The nature of the N-protecting group can influence the rate of racemization. Urethane-type protecting groups, like the methoxycarbonyl group, are generally less prone to inducing racemization compared to N-acyl groups because the lone pair on the nitrogen can participate in resonance with the carbonyl group, making the α-proton less acidic researchgate.net.

Careful Monitoring: Close monitoring of the reaction progress is essential to avoid unnecessarily long reaction times, which can increase the likelihood of racemization.

Table 3: Factors Influencing Stereochemical Purity and Mitigation Strategies
Reaction TypePotential Cause of RacemizationMitigation Strategy
AmidationOver-activation of carboxylic acid, strong baseUse of additives (HOBt, HOAt), milder bases, low temperature. luxembourg-bio.comnih.gov
Esterification (with DCC/DMAP)Formation of symmetric anhydride and subsequent racemizationUse of alternative methods (e.g., TMSCl/Methanol). acs.orgnih.gov
Deprotection (Basic)Prolonged exposure to baseCareful control of reaction time and temperature. cdnsciencepub.com
Deprotection (Acidic)Harsh acidic conditionsUse of milder acidic reagents where possible. cdnsciencepub.com

Stereochemical Retention and Inversion Mechanisms

In the context of peptide synthesis and related transformations, maintaining the stereochemistry of the amino acid residue is paramount. For this compound, the urethane-type N-protecting group is instrumental in promoting stereochemical retention.

The primary mechanism for racemization of N-acyl amino acids during activation of the carboxyl group is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This pathway, however, is significantly suppressed for N-alkoxycarbonyl-protected amino acids like this compound. The formation of the oxazolone is disfavored because the lone pair of electrons on the nitrogen atom is delocalized into the methoxycarbonyl group, making the carbamate oxygen a weaker nucleophile compared to the carbonyl oxygen of a simple N-acyl group.

Consequently, reactions involving the activation of the carboxyl group tend to proceed with a high degree of stereochemical retention . The activation, for instance with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetra uronium (HATU), leads to the formation of activated esters (e.g., O-acylisourea or active esters with additives like HOBt). These intermediates react directly with a nucleophile (such as the amino group of another amino acid) without proceeding through a planar, achiral oxazolone intermediate. This direct pathway does not involve the abstraction of the proton from the chiral α-carbon, thus the original stereoconfiguration is retained.

While retention is the dominant pathway, stereochemical inversion is not a typical transformation for this compound under standard peptide coupling conditions. Inversion would require a specific reaction mechanism, such as a Walden inversion (S_N2 reaction) at the chiral center, which is not a feature of its common chemical transformations.

The key factors ensuring stereochemical retention for this compound are summarized below:

FactorMechanism for Stereochemical Retention
N-Protecting Group The methoxycarbonyl group is a urethane-type protector. The delocalization of the nitrogen lone pair into the carbonyl of the protecting group reduces the nucleophilicity of the adjacent amide oxygen, thereby suppressing the formation of the racemization-prone 5(4H)-oxazolone intermediate.
Reaction Pathway Carboxyl group activation proceeds via intermediates (e.g., active esters, symmetric anhydrides) that undergo direct nucleophilic attack by the amine component. This pathway avoids intermediates that would compromise the stereochemistry of the α-carbon.
Coupling Additives The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further suppress side reactions and minimize the risk of racemization by forming active esters that are more stable and less prone to racemization than other activated intermediates. highfine.compeptide.com

Studies on Racemization during Reaction Sequences

Despite the inherent resistance of N-alkoxycarbonyl amino acids to racemization, loss of stereochemical integrity can occur under specific conditions. Racemization involves the removal and subsequent re-addition of the α-hydrogen, a process that proceeds through a planar, achiral enolate or carbanion intermediate. study.commdpi.com This is most often observed under basic conditions.

Studies on activated esters of various N-alkoxycarbonylamino acids have demonstrated that partial racemization can occur, particularly during aminolysis reactions in the presence of base. nih.gov The primary mechanism is the direct abstraction of the α-proton from the activated amino acid derivative by a base. The longer the activated species is exposed to the basic environment before it is consumed by the nucleophile, the greater the extent of racemization. nih.gov

Several factors have been identified as critical in influencing the degree of racemization:

Base Strength and Steric Hindrance : Stronger, less sterically hindered bases can promote higher levels of racemization. highfine.com For example, triethylamine (TEA) is known to cause more racemization than the more hindered base N,N-diisopropylethylamine (DIPEA). highfine.com

Reaction Time : Prolonged exposure of the activated ester to the reaction medium, especially in the presence of base, increases the opportunity for racemization. nih.gov

Activation Method : The choice of coupling reagent and the formation of highly activated, unstable intermediates can increase the propensity for α-proton abstraction.

Solvent : The polarity and proton-donating ability of the solvent can influence the stability of the intermediates and the rate of racemization.

Research on the aminolysis of activated N-benzyloxycarbonylphenylalanine (Z-Phe) esters, a close analogue of this compound, provides a clear model for this behavior. The study highlights how the choice of base and stoichiometry can be manipulated to minimize epimerization.

Table 1: Influence of Reaction Conditions on Racemization of an Activated N-Alkoxycarbonyl Amino Acid (Z-L-Phe-ONp) with D-Valine Anion nih.gov
Base UsedEquivalents of Amino Acid AnionReaction Time (min)% D-Phe-D-Val Epimer (Racemization)
NaHCO₃1.112014.2
NaHCO₃1.51207.5
Na₂CO₃1.11204.8
Na₂CO₃1.5150.4

This data illustrates that by using a slightly stronger base (Na₂CO₃) and an excess of the nucleophile, the reaction can be driven to completion quickly, thereby minimizing the time the activated ester is exposed to basic conditions and significantly reducing the extent of racemization. nih.gov These findings are directly applicable to reaction sequences involving this compound, providing a clear strategy for maintaining its stereochemical integrity.

An in-depth analysis of the chemical compound this compound, a derivative of the amino acid alanine, reveals a complex and distinct structural profile. Through advanced spectroscopic techniques, the precise arrangement of its atoms, its three-dimensional shape, and the characteristic vibrations of its functional groups can be meticulously determined. This article delves into the sophisticated characterization of this molecule, focusing on the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy.

Computational Chemistry and Theoretical Investigations of 2 Methoxycarbonyl Amino Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and conformational preferences of molecules like 2-[(methoxycarbonyl)amino]propanoic acid. These methods provide a detailed understanding of the molecule at the electronic level.

Electronic Structure, Charge Distribution, and Frontier Orbitals

DFT calculations can elucidate the electronic structure of this compound, revealing the distribution of electrons within the molecule. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform charge distribution, with partial negative charges accumulating on these atoms and partial positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is crucial for understanding the molecule's polarity and its interactions with other molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of the molecule. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For N-protected amino acids, the HOMO is often localized on the carboxyl group and the amide nitrogen, while the LUMO is typically centered on the carbonyl groups of both the carboxyl and the methoxycarbonyl moieties.

Table 1: Calculated Electronic Properties of a Representative N-Protected Alanine Derivative (N-acetyl-L-alanine) from DFT Calculations

Property Value
HOMO Energy -7.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.7 eV

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Conformational Landscapes and Energy Minimization

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. Computational methods can be used to explore this landscape by systematically rotating the dihedral angles of the backbone and the side chain. Subsequent energy minimization of these conformers identifies the most stable structures.

For N-protected amino acids, the conformational preferences are largely influenced by the formation of intramolecular hydrogen bonds and the minimization of steric hindrance. Theoretical studies on similar N-acetylated amino acids have shown that extended conformations and conformations featuring specific types of turns (like β-turns) are often energetically favored. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 2: Relative Energies of Different Conformers of a Model N-Protected Alanine

Conformer Dihedral Angles (φ, ψ) Relative Energy (kcal/mol)
Extended (β) (-150°, 150°) 0.00
Right-handed Helix (α) (-60°, -45°) 1.5
Left-handed Helix (αL) (60°, 45°) 2.8

Note: The dihedral angles and relative energies are illustrative and based on studies of similar N-protected alanine derivatives.

Molecular Dynamics Simulations: Understanding Conformational Dynamics

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent, such as water, can be significantly different from its behavior in the gas phase. MD simulations explicitly model the solvent molecules, allowing for the investigation of solvation effects. Water molecules can form hydrogen bonds with the polar groups of the solute (the carbonyl oxygens, the amide hydrogen, and the carboxyl group), which stabilizes certain conformations over others.

Simulations can also reveal the nature and strength of intermolecular interactions between multiple molecules of this compound. These interactions can include hydrogen bonding between the carboxyl group of one molecule and the carbonyl or amide group of another, as well as van der Waals interactions between the nonpolar methyl groups. These interactions are fundamental to understanding the aggregation behavior and the physical properties of the compound in the condensed phase.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and the potential energy surfaces of reaction pathways, it is possible to identify the most likely sites of reaction and the preferred stereochemical outcomes.

For instance, the calculated atomic charges and frontier orbital densities can predict the sites most susceptible to nucleophilic or electrophilic attack. The carboxyl group is a primary site for reactions involving deprotonation or esterification. The amide bond, while generally stable, can undergo hydrolysis under certain conditions. Computational modeling of the transition states for different reaction pathways can help in understanding the factors that control the reaction rates and selectivities.

Chemoinformatic Approaches for Structure-Property Relationship Exploration

Chemoinformatic approaches utilize computational tools to analyze large datasets of chemical structures and their associated properties. For a compound like this compound, which can be considered a building block for larger peptides, chemoinformatics can be used to explore structure-property relationships.

By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric properties) for this and related molecules, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the biological activity or physical properties of new, related compounds without the need for experimental synthesis and testing. For example, by analyzing a database of N-protected amino acids and their observed properties, one could predict the lipophilicity or membrane permeability of this compound.

Table 3: Common Molecular Descriptors Used in Chemoinformatic Analysis

Descriptor Type Examples
Topological Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA)
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges
Steric/Shape Molecular Volume, Surface Area, Principal Moments of Inertia

| Physicochemical | LogP (octanol-water partition coefficient), Aqueous Solubility |

These chemoinformatic tools and models are instrumental in the rational design of molecules with desired properties, for instance, in the development of new pharmaceuticals or materials where N-protected amino acids serve as fundamental components.

Applications of 2 Methoxycarbonyl Amino Propanoic Acid in Advanced Chemical Synthesis and Materials Science

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-[(Methoxycarbonyl)amino]propanoic acid makes it a significant building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. researchgate.net Amino acids, in general, are widely used as chiral precursors for the synthesis of biologically active molecules. researchgate.net

Precursor for Chirally Pure Intermediates

N-Moc-Ala serves as a starting material for the synthesis of more complex, enantiomerically pure molecules. nih.gov The methoxycarbonyl protecting group on the nitrogen atom allows for the selective modification of other parts of the molecule without affecting the amine group. This protecting group can be removed under specific conditions to reveal the free amine for further reactions. This strategy is crucial in multi-step syntheses where controlling stereochemistry is paramount. For instance, chiral alanine derivatives are used in the alkylation reactions to produce non-natural amino acids with high enantiomeric purity. nih.gov

Table 1: Examples of Chiral Intermediates Synthesized from Alanine Derivatives

Starting Material DerivativeReaction TypeProduct ClassSignificance
N-protected AlanineAlkylationα,β-dialkylphenylalaninesAccess to non-canonical amino acids nih.gov
Alanine Schiff Base ComplexAsymmetric AlkylationChiral α-alkylated amino acidsHigh enantiomeric differentiation nih.gov
Dehydroalanine derivativesAsymmetric HydrogenationChiral Phenylalanine derivativesHigh-yielding synthesis of chiral amino acids nih.gov

Ligand and Catalyst Component Design

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govutexas.edu Alanine and its derivatives, including N-Moc-Ala, can be incorporated into the structure of these ligands. The chiral backbone of the alanine unit helps to create a specific three-dimensional environment around the metal center of a catalyst, which in turn directs the stereochemical outcome of the reaction. For example, alanine-based dipyridyl ligands have been used to create chiral organoplatinum(II) metallacycles. nih.gov These structures can self-assemble into more complex architectures like nanospheres and metallogels, demonstrating the role of the chiral building block in directing supramolecular organization. nih.gov

Strategic Monomer in Peptide and Peptidomimetic Chemistry

In the realm of peptide science, modifications to natural peptide sequences are often necessary to enhance their therapeutic properties, such as stability against enzymatic degradation. nih.gov N-Moc-Ala and similar protected amino acids are fundamental reagents in the chemical synthesis of peptides.

Incorporation into Non-Natural Peptides and Analogues

The synthesis of peptides containing non-natural amino acids is a key strategy to improve their stability and biological activity. nih.govmdpi.comnih.gov Solid-phase peptide synthesis (SPPS) is a common method for creating custom peptide sequences, and N-protected amino acids like N-Moc-Ala are the individual units that are sequentially added to the growing peptide chain. pacific.edu The methoxycarbonyl group serves as a temporary protecting group for the amine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. The incorporation of such non-natural or modified amino acids can introduce unique physicochemical properties into the peptide. frontiersin.org

Table 2: Impact of Non-Natural Amino Acid Incorporation in Peptides

Modification TypeExampleEffect on Peptide PropertiesReference
D-amino acid substitutionD-AlanineIncreased proteolytic stability, altered immunogenicity frontiersin.org
N-methylationN-Methyl-AlanineConstrains peptide conformation, contributes to stability nih.gov
Cα-methylationα,α-dimethyl glycine (Aib)Can increase peptide antigenicity frontiersin.org
Azulenyl-Alanine substitutionTrp→AzAlaPreserved antimicrobial activity, improved cytocompatibility mdpi.com

Utilization in Polymer Chemistry and Advanced Materials

The principles of using amino acids as building blocks extend into the field of polymer chemistry and materials science. The chirality and functionality of molecules like this compound can be harnessed to create polymers with unique properties.

Research has shown that polymers derived from amino acids can exhibit interesting biological interactions. For example, zwitterionic polymers with glutamate-derived side chains have been shown to have specificity for cancer cells. nih.gov The chemical versatility of amino acids allows for the synthesis of a variety of vinyl monomers that can be polymerized to create materials with tailored properties. nih.gov In a related context, alanine-based chiral precursors have been used in coordination-driven self-assembly to form chiral metallogels. nih.gov These gels are formed through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the formation of chiral fibers. nih.gov This demonstrates the potential for N-Moc-Ala, as a protected and activated form of alanine, to be a precursor in the synthesis of functional monomers for advanced, chirally-defined materials.

Synthesis of Functionalized Biocompatible Polymers

While direct polymerization of this compound is not commonly reported, it serves as a crucial starting material for the synthesis of specialized monomers used in biocompatible polymers, particularly poly(ester amide)s (PEAs) and polyamides. The N-methoxycarbonyl group provides temporary protection of the amine functionality, allowing for selective reactions at the carboxylic acid group. This approach enables the incorporation of the alanine unit into polymer backbones, imparting biodegradability and biocompatibility.

A prevalent strategy involves the conversion of N-protected amino acids into diamine or diol monomers. For instance, N-protected L-alanine can be coupled with diamines to form larger, symmetric diamine monomers. These resulting monomers can then undergo polycondensation with dicarboxylic acids or their derivatives to yield polyamides with regularly spaced amino acid residues. This method allows for precise control over the polymer's chemical structure and, consequently, its physical and biological properties. Polyamides containing α-amino acid residues like L-alanine are recognized as biodegradable materials, making them suitable for medical applications such as drug delivery systems and biodegradable devices.

The general synthetic approach for creating these polymers is solution or melt polycondensation. For example, L-alanine can be used in the direct melt copolycondensation with monomers like adipic acid and various diols to produce poly(ester-amide)s (PEAs). In a typical process, the monomers are heated, often in the presence of a catalyst such as tetrabutoxytitanium, to facilitate the formation of amide and ester linkages, yielding high molecular weight copolymers. The properties of the resulting PEAs, such as their glass transition temperature and mechanical strength, can be tuned by adjusting the ratio of the constituent monomers.

Another advanced method involves the ring-opening polymerization of N-carboxy-L-alanine anhydride (NCA), a derivative of alanine, which can be initiated by other polymers like amino-terminated poly(ethylene glycol) to create amphiphilic and biodegradable block copolymers. While this method does not directly use the methoxycarbonyl-protected form, it highlights the versatility of alanine derivatives in creating functional polymers for biomedical applications. The resulting polymers often exhibit excellent biocompatibility and tunable degradation profiles, which are critical for applications in tissue engineering and controlled drug release.

Polymer TypeMonomers Derived from L-AlaninePolymerization MethodKey PropertiesPotential Applications
Poly(ester amide) (PEA)L-alanine, Adipic acid, Aliphatic diolsMelt PolycondensationAmorphous, tunable glass transition temperature, high molecular weight.Drug delivery, tissue engineering.
Polyamide (PA)N-protected alanine-derived diamines, Dicarboxylic acidsSolution PolycondensationSemicrystalline, biodegradable, good thermal stability.Biodegradable medical devices.
Block CopolymerN-carboxy-L-alanine anhydride (NCA), Poly(ethylene glycol)Ring-Opening PolymerizationAmphiphilic, forms micro-domain phase separation.Drug-delivery systems.
Table 1: Overview of Biocompatible Polymers Synthesized from L-Alanine Derivatives.

Engineering of Self-Assembled Supramolecular Architectures

The molecular structure of this compound contains all the necessary components for directed self-assembly into ordered supramolecular structures. The amide group (-NH-C=O) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. These interactions are the primary driving force for the assembly of molecules into higher-order architectures such as fibers, tapes, and sheets, which can subsequently entangle to form networks, leading to the gelation of solvents.

The self-assembly of N-protected amino acids is a well-established phenomenon. The interplay of hydrogen bonding involving the amide and carboxylic acid functionalities dictates the formation of extended networks. In the solid state, L-alanine itself forms a crystalline structure where zwitterions are linked by three distinct N–H⋯O hydrogen bonds, creating puckered layers. The introduction of the N-methoxycarbonyl group modifies these interactions. The carbamate (B1207046) NH group and carbonyl, along with the carboxylic acid, can form robust intermolecular hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets.

While specific studies on the gelation properties of this compound are not extensively documented, research on analogous L-alanine derivatives demonstrates their capacity to act as low-molecular-weight gelators (LMWGs). For instance, other mono-chain L-alanine derivatives have been shown to self-assemble into bilayer aggregates in various organic liquids, effectively gelatinizing them. The process is typically induced by a change in temperature or by a "solvent-switch" method, where a solution of the gelator in a good solvent is diluted with a poor solvent, triggering aggregation and gel formation.

The resulting supramolecular structures are often fibrillar, with the dimensions and morphology of the fibers depending on the solvent and assembly conditions. These nanofibrillar networks immobilize the solvent, leading to the formation of a stable gel. The chirality of the L-alanine core can translate to the supramolecular level, potentially inducing the formation of helical fibers, a common motif in the self-assembly of chiral molecules.

Key Molecular FeatureIntermolecular InteractionResulting Supramolecular StructurePotential Material Type
Amide and Carboxylic Acid GroupsHydrogen Bonding1D Chains, 2D Sheets, Fibrillar Networks.Organogels, Crystalline Solids.
L-Alanine Chiral CenterStereospecific PackingHelical Fibers, Chiral Aggregates.Chiral Materials, Separation Media.
Balance of Hydrophilic/Hydrophobic PartsSolvophobic EffectsMicellar or Bilayer Aggregates.Gels, Emulsifiers.
Table 2: Principles of Supramolecular Assembly for N-(Methoxycarbonyl)-L-alanine.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-[(Methoxycarbonyl)amino]propanoic acid, and how can side reactions be minimized?

  • Methodology :

  • Use Fmoc (fluorenylmethyloxycarbonyl) as a temporary protecting group for the amino moiety during synthesis to prevent unwanted side reactions. This strategy is validated in similar compounds like Fmoc-L-Dap(NBSD)-OH, where selective deprotection ensures high yield .
  • Optimize coupling reagents (e.g., HATU or DCC) and reaction pH to enhance carboxyl activation. Monitor intermediates via thin-layer chromatography (TLC) or LC-MS to detect side products early .
  • Purify crude products using reverse-phase HPLC with C18 columns, referencing retention times from validated standards (e.g., impurities in ibuprofen derivatives) .

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • Methodology :

  • Perform 1H^1H- and 13C^{13}C-NMR to confirm the methoxycarbonyl group (δ ~3.7 ppm for methoxy protons) and carboxylic acid resonance (δ ~170-175 ppm). Compare spectral data with NIST Chemistry WebBook entries for analogous propanoic acid derivatives .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns. Cross-validate with PubChem datasets for related compounds like 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid .

Q. What purification strategies are recommended for isolating high-purity samples?

  • Methodology :

  • Employ recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials. For trace impurities, use preparative HPLC with gradients tailored to the compound’s hydrophobicity .
  • Validate purity via melting point analysis (if crystalline) and 1H^1H-NMR integration, ensuring absence of extraneous peaks .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral analysis methods are suitable?

  • Methodology :

  • Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and isocratic elution. Compare retention times to enantiomerically pure reference standards, such as those used in pharmaceutical impurity profiling .
  • Perform circular dichroism (CD) spectroscopy to confirm optical activity, correlating spectra with computational models (e.g., DFT-predicted Cotton effects) .

Q. What strategies are effective for evaluating stability under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the methoxycarbonyl group to yield free amine derivatives) .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Q. How can interactions with biological targets (e.g., enzymes or receptors) be systematically studied?

  • Methodology :

  • Apply surface plasmon resonance (SPR) to measure binding affinity to target proteins. For example, design assays inspired by studies on peroxisome proliferator-activated receptor γ (PPARγ) agonists, which use similar carboxylic acid derivatives .
  • Perform molecular docking simulations using software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies on key residues .

Q. What approaches are recommended for resolving contradictory data in biological activity assays?

  • Methodology :

  • Replicate assays under controlled conditions (e.g., standardized cell lines, serum-free media) to minimize variability. Use orthogonal methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to confirm activity .
  • Analyze batch-to-batch purity differences via LC-MS to rule out impurities as confounding factors .

Q. How can regioselective functionalization of the propanoic acid backbone be achieved for derivatization studies?

  • Methodology :

  • Employ directed ortho-metalation strategies using directing groups (e.g., methoxycarbonyl) to introduce substituents at specific positions. Optimize catalysts (e.g., Pd or Cu) for cross-coupling reactions, as demonstrated in fluorogenic amino acid syntheses .
  • Validate regiochemistry via 13C^{13}C-NMR DEPT experiments and 2D NOESY for spatial confirmation .

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